molecular formula C19H19NO4S B2550842 1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877811-40-0

1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2550842
CAS RN: 877811-40-0
M. Wt: 357.42
InChI Key: PEXZVMNKODCNJN-UHFFFAOYSA-N
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Description

Preparation of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine]

The synthesis of 2,3-dihydro-1H-spiro[isoquinoline-4,4′-piperidine] compounds has been achieved through an N-sulfonyl Pictet–Spengler reaction. This method has proven to be highly efficient, utilizing N-(2-nitrophenyl)sulfonyl as both an activating and protecting group. The reaction's success is marked by its high yield, indicating a promising route for the synthesis of spirocyclic compounds related to 1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one .

4-(Phenylsulfonyl)piperidines as 5-HT(2A) Receptor Antagonists

A series of acyclic sulfones, including 4-(phenylsulfonyl)piperidines, have been identified as selective antagonists for the 5-HT(2A) receptor. These compounds were derived from a spirocyclic ether and have shown high affinity in their activity. Notably, modifications to the parent compound, such as the introduction of cyano- and carboxamidophenylsulfonyl groups, have led to derivatives with improved bioavailability and brain penetration. These derivatives have been optimized for in vivo evaluation, with one particular N-phenacyl derivative demonstrating reduced IKr activity, which is significant for its therapeutic potential .

Hydrogen Bonds in 4-(Phenylsulfonyl)spiro[cyclopentane-1,9'-[9H]fluorene]

The molecular structure of a related compound, 4-(phenylsulfonyl)spiro[cyclopentane-1,9'-[9H]fluorene]-2,3-dione, has been analyzed, revealing a centrosymmetric space group with significant intramolecular and intermolecular hydrogen bonding. The hydroxyl-H atom in the enol tautomer is well-ordered and participates in these hydrogen bonds, contributing to a three-dimensional network within the crystal structure. This analysis provides insight into the potential interactions and stability of this compound, as hydrogen bonding plays a crucial role in the physical properties of such compounds .

Scientific Research Applications

G-Protein-Coupled Receptor 119 Agonists

1'-(Phenylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one and its derivatives have been investigated for their role as G-protein-coupled receptor 119 (GPR119) agonists. A study described the discovery, synthesis, and evaluation of spiro[chromane-2,4'-piperidine] derivatives, highlighting their potential in reducing glucose levels through an oral glucose-tolerance test in mice. These compounds were designed to exploit conformational restriction, resulting in the identification of a potent lead compound with significant glucose-lowering effects in a dose-dependent manner (Koshizawa et al., 2018).

Medicinal Chemistry and Pharmacophore Development

Recent advances in the synthesis and biological evaluation of spiro[chromane-2,4'-piperidine]-4(3H)-one-functionalized compounds have demonstrated their significance in medicinal chemistry. These compounds serve as important pharmacophores in various drugs, drug candidates, and biochemical reagents, showing promising prospects for the development of new biologically active substances. The structural, reaction, and potential utility features of these compounds have been extensively studied, presenting a vast field of exploration for novel therapeutic agents (Ghatpande et al., 2020).

Cytotoxic Agents and Apoptosis Inducers

A series of novel spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their cytotoxic properties against various human cancer cell lines, such as MCF-7, A2780, and HT-29. The study identified compounds exhibiting potent cytotoxic activity, with one compound significantly inducing early apoptosis in treated cells. These findings suggest the potential of these derivatives as cytotoxic agents, warranting further optimization and in-depth mechanistic studies to develop them into promising therapeutic options for cancer treatment (Abdelatef et al., 2018).

Selective Serotonin Receptor Antagonists

The exploration of 4-(phenylsulfonyl)piperidines has led to the identification of novel, selective, and bioavailable 5-HT(2A) receptor antagonists. Through a series of structural modifications and optimization processes, compounds with enhanced bioavailability and brain penetration were discovered. These findings underline the potential of spiro[chroman-2,4'-piperidin]-4-one derivatives in the development of new treatments for conditions mediated by the 5-HT(2A) receptor, showcasing the versatility and therapeutic potential of these compounds (Fletcher et al., 2002).

Future Directions

In the future, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community . Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .

properties

IUPAC Name

1'-(benzenesulfonyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c21-17-14-19(24-18-9-5-4-8-16(17)18)10-12-20(13-11-19)25(22,23)15-6-2-1-3-7-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEXZVMNKODCNJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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